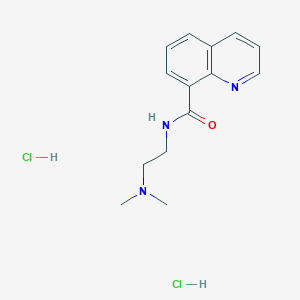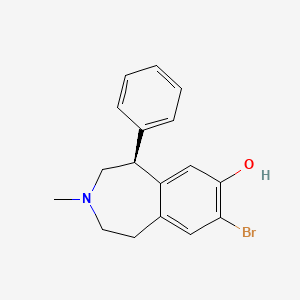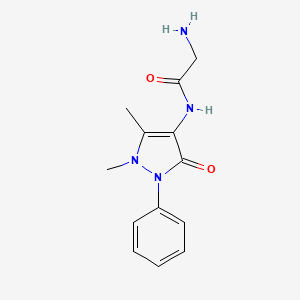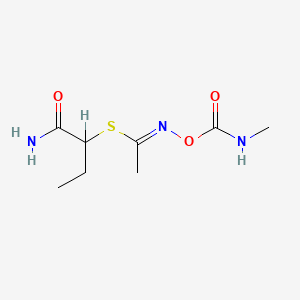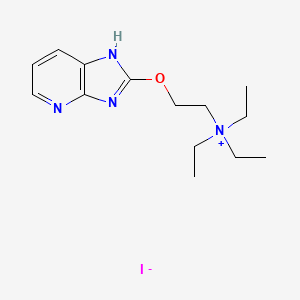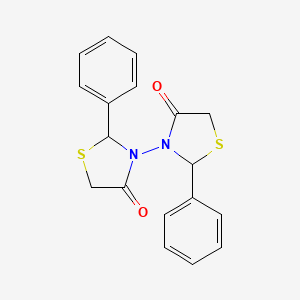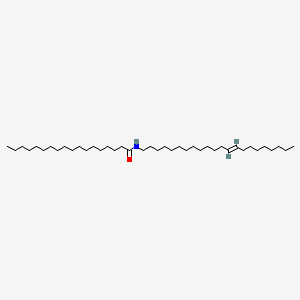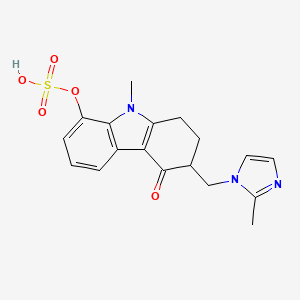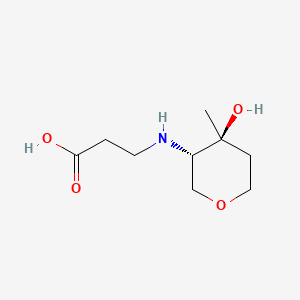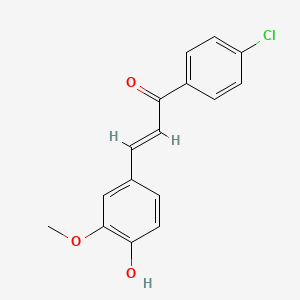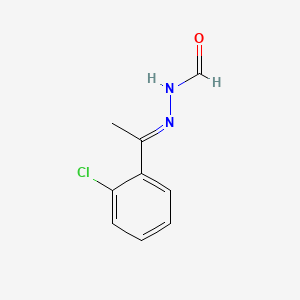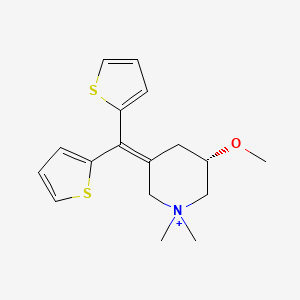
Timepidium, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Timepidium bromide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .
Scientific Research Applications
Timepidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Employed in research on gastrointestinal motility and the role of muscarinic receptors in smooth muscle contraction.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and its effects on visceral pain.
Industry: Utilized in the development of new anticholinergic drugs and in the study of drug-receptor interactions
Mechanism of Action
Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .
Comparison with Similar Compounds
Timepidium bromide is similar to other anticholinergic compounds such as:
Tipepidine: Lacks the quaternary methyl group and the methoxy ether present in Timepidium bromide.
Tiquizium bromide: Another anticholinergic used for similar therapeutic purposes.
Dorzolamide: Contains a thiophene nucleus but is used primarily as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Timepidium bromide is unique in its specific structure, which includes the quaternary ammonium group and the methoxy ether, contributing to its peripheral action and lack of central side effects .
Properties
CAS No. |
340027-74-9 |
|---|---|
Molecular Formula |
C17H22NOS2+ |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
InChI Key |
PDYOTUCJOLELJU-AWEZNQCLSA-N |
Isomeric SMILES |
C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


